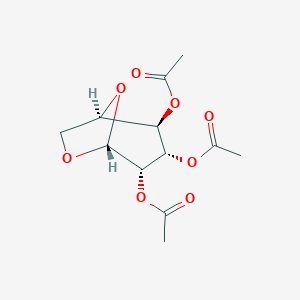![molecular formula C₁₀H₁₆O₆S B043499 Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- CAS No. 73413-79-3](/img/structure/B43499.png)
Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-
Description
Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Rigid Nature and Isomeric Variations
- The bicyclo[2.2.1]heptane unit, due to its rigid nature, is invariant across different isomeric structures. This rigid structure is evident in various isomers like (1S,2S,4R,4'S)-, (1S,2S,4R,4'R)-, (1S,2R,4R,4'R)- and (1S,2R,4R,4'R)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one-2-spiro-2'-(4'-chloromethyl-1',3'-dioxolane) (Clegg, Golding, King, & Maude, 1995).
Reactivity and Transformation
- 1-R-Tricyclo[4.1.0.02,7]heptanes exhibit high anti-selectivity in their reaction with methane- and halomethanesulfonyl thiocyanates, leading to bicyclo[3.1.1]heptane derivatives. This reaction is characterized by the formation of 1-(X-methylsulfonyl)tricyclo[4.1.0.02,7]heptanes through loss of HSCN molecule (Vasin, Petrov, Kostryukov, & Razin, 2012).
Chemical Significance in Polycyclic Compounds
- In polycyclic compounds, the bicyclo[2.2.1]heptane group plays a crucial role, especially in reactions like photochemically induced chlorination, which proceeds with substitution at the bridgehead carbon (Cox, 1975).
Synthesis and Molecular Behavior
- Bicyclo[4.1.0]hept-1,6-ene's synthesis and behavior, including its reactions with dimethyldioxirane or dioxygen, demonstrate the versatility of bicyclic compounds in chemical synthesis (Billups, Luo, Lee, Chee, Arney, Wiberg, & Artis, 1996).
Role in Chemical Communication
- Bicyclic acetals, related to the bicyclo[2.2.1]heptane structure, are essential in chemical communication among insect species, indicating the biological significance of these compounds (Francke & Schrõder, 1997).
Structural Insights and Synthesis
- Studies on bicyclic alkanes like bicyclo[2.2.1]hept-2-ene provide insights into molecular structure, including bond pyramidalization and geometry, which are crucial for understanding the chemical properties of these compounds (Carrupt & Vogel, 1985).
Application in Fuel Components
- Theoretical analysis of 2,2'-bis(bicyclo[2.2.1]heptane) as a potential fuel component in rocket engines, highlights the application of bicyclic compounds in advanced technology and engineering (Bermeshev, Kochetov, Pevgov, Samoilov, & Shorunov, 2019).
properties
IUPAC Name |
[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6H,3-5H2,1-2H3,(H,13,14,15)/t6-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHWAOZYKVGMQX-LHLIQPBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994133 | |
| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73413-79-3 | |
| Record name | Camphorquinone-10-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Camphorquinone-10-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)
